molecular formula C17H13NO2 B256687 N-(4-hydroxyphenyl)-2-naphthamide

N-(4-hydroxyphenyl)-2-naphthamide

Cat. No. B256687
M. Wt: 263.29 g/mol
InChI Key: PKMJWGMXLYXUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-2-naphthamide, also known as HN2, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a member of the naphthamide family, which is characterized by the presence of a naphthalene ring and an amide group. HN2 has been extensively studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-naphthamide is not fully understood, but it is believed to involve the formation of covalent bonds with DNA. N-(4-hydroxyphenyl)-2-naphthamide is a potent DNA alkylating agent, which means that it can add alkyl groups to DNA bases, resulting in the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to cell death. N-(4-hydroxyphenyl)-2-naphthamide has been shown to be selective towards certain types of cancer cells, making it a potential anticancer drug candidate.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-naphthamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-hydroxyphenyl)-2-naphthamide can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. N-(4-hydroxyphenyl)-2-naphthamide has also been shown to inhibit the growth of bacteria and viruses. In vivo studies have demonstrated that N-(4-hydroxyphenyl)-2-naphthamide can induce tumor regression in animal models of cancer. However, N-(4-hydroxyphenyl)-2-naphthamide can also cause toxicity to normal cells, which limits its clinical applications.

Advantages and Limitations for Lab Experiments

N-(4-hydroxyphenyl)-2-naphthamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. N-(4-hydroxyphenyl)-2-naphthamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-(4-hydroxyphenyl)-2-naphthamide can be toxic to researchers if proper safety precautions are not taken. N-(4-hydroxyphenyl)-2-naphthamide also has limitations in terms of its clinical applications, as it can cause toxicity to normal cells and has limited selectivity towards certain types of cancer cells.

Future Directions

There are several future directions for the study of N-(4-hydroxyphenyl)-2-naphthamide. One direction is to explore the potential applications of N-(4-hydroxyphenyl)-2-naphthamide in combination with other drugs or therapies for cancer treatment. Another direction is to develop N-(4-hydroxyphenyl)-2-naphthamide analogs with improved selectivity and reduced toxicity towards normal cells. Additionally, further studies are needed to understand the mechanism of action of N-(4-hydroxyphenyl)-2-naphthamide and its effects on different types of cells and organisms. The study of N-(4-hydroxyphenyl)-2-naphthamide has the potential to lead to the development of new drugs and therapies for cancer and other diseases.

Synthesis Methods

N-(4-hydroxyphenyl)-2-naphthamide can be synthesized through several methods, including the reaction of 2-naphthoyl chloride with 4-aminophenol in the presence of a base, or the reaction of 4-hydroxyaniline with 2-naphthaldehyde in the presence of a catalyst. The purity and yield of N-(4-hydroxyphenyl)-2-naphthamide can be improved by using different solvents and reaction conditions. The synthesis of N-(4-hydroxyphenyl)-2-naphthamide is relatively simple and cost-effective, making it a popular choice for research purposes.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-naphthamide has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, N-(4-hydroxyphenyl)-2-naphthamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. In biochemistry, N-(4-hydroxyphenyl)-2-naphthamide has been used as a probe to study protein-DNA interactions and to identify DNA-binding proteins. In pharmacology, N-(4-hydroxyphenyl)-2-naphthamide has been used to study the mechanism of action of various drugs and to screen for potential drug candidates. The unique properties of N-(4-hydroxyphenyl)-2-naphthamide make it a valuable tool for scientific research.

properties

Product Name

N-(4-hydroxyphenyl)-2-naphthamide

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

N-(4-hydroxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H13NO2/c19-16-9-7-15(8-10-16)18-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11,19H,(H,18,20)

InChI Key

PKMJWGMXLYXUQF-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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